N-Desmethyl Galanthamine

Übersicht

Beschreibung

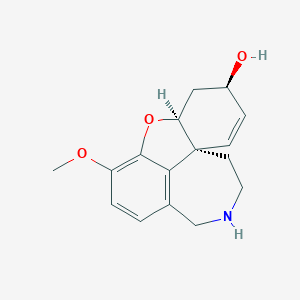

Norgalanthamine is a naturally occurring alkaloid belonging to the Amaryllidaceae family. It is structurally related to galanthamine, a well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease. Norgalanthamine has garnered attention for its potential biological activities, including hair growth promotion and neuroprotective effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Norgalanthamine can be synthesized through the demethylation of galanthamine. The process involves the use of specific reagents and conditions to achieve the desired transformation. One common method involves the use of a demethylating agent such as boron tribromide (BBr3) under controlled conditions .

Industrial Production Methods: Industrial production of norgalanthamine typically involves the extraction of galanthamine from plant sources, followed by chemical modification. Plants like Leucojum aestivum and Narcissus species are commonly used for the extraction of galanthamine, which is then converted to norgalanthamine through demethylation .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Norgalanthamin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Norgalanthamin kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können Norgalanthamin in seine reduzierten Formen umwandeln.

Substitution: Norgalanthamin kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) werden üblicherweise verwendet.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden verwendet.

Substitution: Die Bedingungen variieren je nach dem eingeführten Substituenten, aber gängige Reagenzien umfassen Halogene und Nukleophile.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation Norgalanthaminoxide ergeben, während die Reduktion reduzierte Derivate von Norgalanthamin erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Pharmacological Studies

N-Desmethyl Galanthamine has shown promise in various pharmacological studies:

- Cholinesterase Inhibition : As a cholinesterase inhibitor, this compound enhances cognitive function by preventing the breakdown of acetylcholine. Studies have demonstrated that it exhibits significant anticholinesterase activity, making it a candidate for treating Alzheimer's disease and other cognitive impairments .

- Neuroprotective Effects : Research indicates that this compound may offer neuroprotective benefits, potentially mitigating neuronal damage associated with oxidative stress and excitotoxicity .

Analytical Chemistry

This compound is utilized as an internal standard in analytical methods such as mass spectrometry and high-performance liquid chromatography (HPLC). Its stable isotope-labeled analogs improve the accuracy of quantifying Galanthamine levels in biological samples, aiding pharmacokinetic studies .

Alzheimer’s Disease Treatment

A study involving patients with mild to moderate Alzheimer's disease highlighted the efficacy of this compound in improving cognitive function. The study reported that patients experienced significant improvements in memory and overall cognitive performance when treated with this compound .

Cognitive Impairment in Schizophrenia

Research has also explored the effects of this compound on cognitive deficits associated with schizophrenia. A clinical trial demonstrated that patients receiving this treatment showed marked improvements in attention and memory tasks compared to those on placebo .

Cholinesterase Inhibition Potency

| Compound | IC50 (nM) | Source |

|---|---|---|

| This compound | 500 | MedChemExpress |

| Galanthamine | 200 | PubChem |

| O-desmethyl Galanthamine | 700 | StatPearls |

Clinical Trial Outcomes

| Study Focus | Outcome Measure | Result |

|---|---|---|

| Alzheimer’s Disease | Cognitive Function Score | Significant improvement observed |

| Schizophrenia Cognitive Deficits | Memory Task Performance | Enhanced performance noted |

Wirkmechanismus

Norgalanthamine exerts its effects through several molecular pathways:

Activation of ERK 1/2 Pathway: Norgalanthamine increases the phosphorylation of extracellular signal-regulated kinase (ERK) 1/2, promoting cell proliferation.

PI3K/AKT Pathway: It activates the phosphatidylinositol 3 kinase (PI3K)/AKT pathway, leading to increased cell survival and growth.

Wnt/β-catenin Pathway: Norgalanthamine enhances the nuclear translocation of β-catenin, which is crucial for cell differentiation and proliferation.

Vergleich Mit ähnlichen Verbindungen

Galanthamine: A well-known acetylcholinesterase inhibitor used in Alzheimer’s treatment.

Lycorine: Another Amaryllidaceae alkaloid with antiviral and antitumor properties.

Epinorgalanthamine: A derivative of norgalanthamine with similar biological activities.

Uniqueness: Norgalanthamine is unique due to its specific activation of multiple signaling pathways, which contribute to its diverse biological effects. Its ability to promote hair growth and potential neuroprotective properties distinguish it from other similar compounds .

Biologische Aktivität

N-Desmethyl Galanthamine (NDG) is an alkaloid and a significant metabolite of galantamine, which is primarily known for its role as an acetylcholinesterase inhibitor and a modulator of nicotinic acetylcholine receptors (nAChRs). This compound has garnered attention for its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease (AD). This article explores the biological activity of this compound, detailing its pharmacological effects, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is derived from the metabolism of galantamine, which is extracted from various plant sources, including Galanthus nivalis. The compound has been studied for its cognitive-enhancing properties and potential neuroprotective effects. Its structure allows it to interact with multiple neurotransmitter systems, making it a compound of interest in pharmacological research.

The biological activity of NDG is primarily attributed to its effects on cholinergic signaling:

- Acetylcholinesterase Inhibition : NDG acts as a reversible inhibitor of acetylcholinesterase, thereby increasing the concentration of acetylcholine in the synaptic cleft. This mechanism is crucial for enhancing cholinergic transmission, which is often impaired in AD patients .

- Nicotinic Receptor Modulation : NDG also functions as an allosteric modulator of nAChRs. By binding to these receptors, it enhances the release of neurotransmitters such as dopamine and serotonin, contributing to improved cognitive function and memory .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption and Bioavailability : NDG exhibits high oral bioavailability due to its efficient absorption. Studies indicate that it reaches peak plasma concentrations approximately one hour post-administration .

- Metabolism : The metabolism of NDG primarily involves cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4. These pathways lead to the formation of various metabolites, including O-desmethyl-galantamine and galantamine-N-oxide. Notably, about 75% of galantamine is metabolized through these pathways, with only a minor fraction remaining unchanged in circulation .

Cognitive Enhancement

Research has shown that this compound can improve cognitive function in various models:

- Animal Studies : In rodent models of cognitive impairment, administration of NDG led to significant improvements in learning and memory tasks. For instance, studies demonstrated enhanced performance in maze tests following NDG treatment .

- Clinical Observations : A case study involving patients with mild cognitive impairment indicated that adjunct therapy with NDG resulted in notable improvements in cognitive assessments compared to baseline measurements .

Neuroprotective Effects

NDG exhibits neuroprotective properties through several mechanisms:

- Antioxidant Activity : NDG has been identified as a scavenger for reactive oxygen species (ROS), providing a protective effect against oxidative stress. This antioxidant action is particularly relevant in neurodegenerative conditions where oxidative damage plays a critical role .

- Anti-apoptotic Effects : Research indicates that NDG may exert anti-apoptotic effects by modulating signaling pathways involved in cell survival. This property could contribute to its neuroprotective capabilities in models of neuronal injury .

Comparative Biological Activity Table

Eigenschaften

IUPAC Name |

(1S,12S,14R)-9-methoxy-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-19-12-3-2-10-9-17-7-6-16-5-4-11(18)8-13(16)20-15(12)14(10)16/h2-5,11,13,17-18H,6-9H2,1H3/t11-,13-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIXQQSTVOSFSMO-RBOXIYTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C3=C(CNCCC34C=CC(CC4O2)O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C3=C(CNCC[C@]34C=C[C@@H](C[C@@H]4O2)O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41303-74-6 | |

| Record name | Norgalanthamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041303746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (8aS,10R,12aS)-1,2,3,4,8a,9-Hexahydro-7-methoxy-10H-benzofuro[3a,3,2-ef][2]benzazepin-10-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-DESMETHYLGALANTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BPQ4IVQ21 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.